6-Amino-1,3-dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione
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Overview
Description
6-Amino-1,3-dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione is a biologically active compound with a complex structure that includes a pyrimidine ring, a phenylpiperazine moiety, and a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 6-amino-1,3-dimethyluracil with 4-phenylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the sulfonylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
6-Amino-1,3-dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound that inhibits acetylcholinesterase and is used for Alzheimer’s disease.
Uniqueness
6-Amino-1,3-dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione is unique due to its specific structural features, such as the combination of a pyrimidine ring with a phenylpiperazine moiety and a sulfonyl group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
6-amino-1,3-dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-18-14(17)13(15(22)19(2)16(18)23)26(24,25)21-10-8-20(9-11-21)12-6-4-3-5-7-12/h3-7H,8-11,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJVWRDFFLMSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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